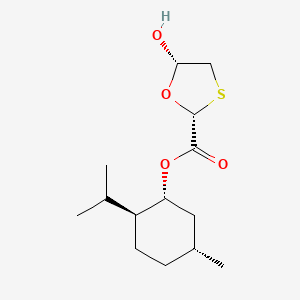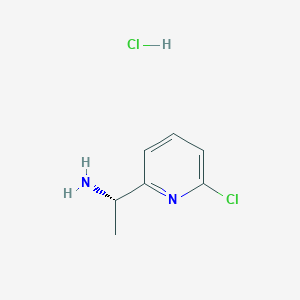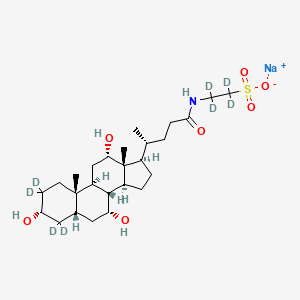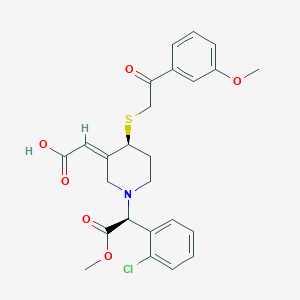
Hexobarbital-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexobarbital-D3 is a deuterated form of hexobarbital, a barbiturate derivative known for its hypnotic and sedative effects. Hexobarbital was widely used in the mid-20th century as an anesthetic for surgeries and as a short-acting hypnotic for general use. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of hexobarbital due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry .
准备方法
Synthetic Routes and Reaction Conditions
Hexobarbital can be synthesized by reacting cyclohex-1-enyl 2-cyanopropanoate with guanidine and sodium methylate. This reaction forms a hexobarbital sodium intermediate, which can then be methylated with dimethyl sulfate to yield hexobarbital . The deuterated form, Hexobarbital-D3, is synthesized similarly, but with deuterated reagents to incorporate deuterium atoms into the final product.
Industrial Production Methods
Industrial production of hexobarbital involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The deuterated version, this compound, follows a similar production pathway but requires specialized deuterated reagents, which can be more costly and require careful handling to prevent contamination with non-deuterated compounds .
化学反应分析
Types of Reactions
Hexobarbital-D3 undergoes various chemical reactions, including:
Oxidation: Hexobarbital can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert hexobarbital to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the barbiturate ring, leading to different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and various substituted barbiturates, depending on the specific reagents and conditions used .
科学研究应用
Hexobarbital-D3 is used extensively in scientific research due to its deuterium labeling, which allows for more precise tracking in metabolic studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of hexobarbital in biological systems.
Toxicology: Investigating the toxic effects and metabolic pathways of hexobarbital.
Neuroscience: Exploring the effects of hexobarbital on the central nervous system and its potential therapeutic uses.
Analytical Chemistry: Using this compound as an internal standard in mass spectrometry to improve the accuracy of quantitative analyses
作用机制
Hexobarbital-D3 exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA in the central nervous system. This results in sedative and hypnotic effects, making hexobarbital effective as an anesthetic and sedative .
相似化合物的比较
Similar Compounds
Thiopental: Another barbiturate used as an anesthetic but with a faster onset and shorter duration of action.
Phenobarbital: A longer-acting barbiturate used primarily as an anticonvulsant.
Pentobarbital: Used for its sedative and hypnotic properties, similar to hexobarbital.
Uniqueness
Hexobarbital-D3 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in mass spectrometry. The deuterium atoms make it easier to distinguish this compound from other compounds and its non-deuterated counterpart, allowing for more accurate studies of its pharmacokinetics and metabolism .
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
239.29 g/mol |
IUPAC 名称 |
5-(cyclohexen-1-yl)-1-methyl-5-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17)/i1D3 |
InChI 键 |
UYXAWHWODHRRMR-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 |
规范 SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


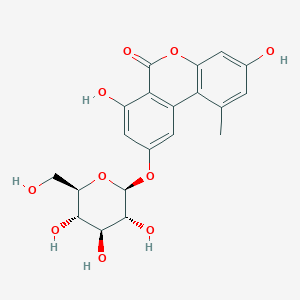

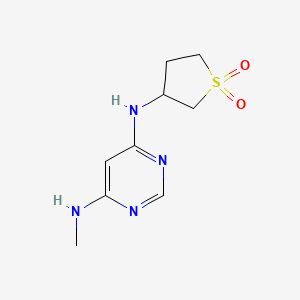
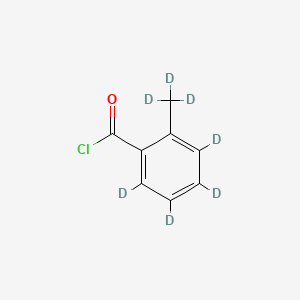
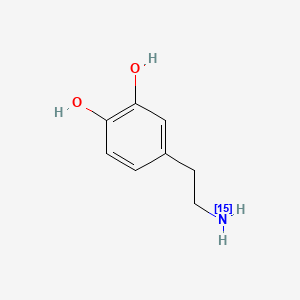
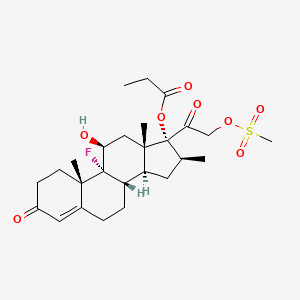
![2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13436500.png)
![1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)
![2-[2-Chloro-5-[4-chloro-5-(difluoromethoxy)-1H-pyrazol-3-yl]-4-fluorophenoxy]acetic Acid](/img/structure/B13436502.png)
![methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436506.png)
